Comparative Steady-State Kinetics: S-4-Nitrobutyryl-CoA Exhibits <2% of Glutaryl-CoA Turnover in GCD
As a substrate for human glutaryl-CoA dehydrogenase (GCD), S-4-nitrobutyryl-CoA is oxidized with a kcat that is less than 2% of the kcat for the physiological substrate, glutaryl-CoA, when ferrocenium hexafluorophosphate (FcPF6) is used as the electron acceptor [1]. This very poor substrate activity, a consequence of the γ-nitro group, contrasts sharply with other non-decarboxylating alternate substrates like pentanoyl- and hexanoyl-CoA, which are 'good' substrates for the enzyme [1].
| Evidence Dimension | Catalytic turnover rate (kcat) |
|---|---|
| Target Compound Data | <2% of glutaryl-CoA kcat |
| Comparator Or Baseline | Glutaryl-CoA (physiological substrate) kcat = 100% |
| Quantified Difference | Greater than 98% reduction in turnover rate |
| Conditions | Human glutaryl-CoA dehydrogenase (GCD) assay with ferrocenium hexafluorophosphate (FcPF6) as electron acceptor |
Why This Matters
This quantitatively demonstrates the compound's role as a slow substrate/mechanistic probe rather than a functional substitute for glutaryl-CoA, enabling studies of the rate-limiting steps affected by γ-position electronics.
- [1] Rao, K. S., Vander Velde, D., Dwyer, T. M., Goodman, S. I., & Frerman, F. E. (2002). Alternate substrates of human glutaryl-CoA dehydrogenase: structure and reactivity of substrates, and identification of a novel 2-enoyl-CoA product. Biochemistry, 41(4), 1274-1284. View Source
